2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide
CAS No.: 899941-51-6
Cat. No.: VC7636140
Molecular Formula: C23H18N4O4S2
Molecular Weight: 478.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899941-51-6 |
|---|---|
| Molecular Formula | C23H18N4O4S2 |
| Molecular Weight | 478.54 |
| IUPAC Name | 2-[[3-[(3-methoxyphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C23H18N4O4S2/c1-30-15-6-4-5-14(11-15)12-27-21(29)20-19(16-7-2-3-8-17(16)31-20)26-23(27)33-13-18(28)25-22-24-9-10-32-22/h2-11H,12-13H2,1H3,(H,24,25,28) |
| Standard InChI Key | VSRZFXGZYGCKRY-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=NC=CS5 |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic IUPAC name reflects its intricate architecture:
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Benzofuro[3,2-d]pyrimidine core: A fused bicyclic system comprising a benzofuran (oxygen-containing heterocycle) and pyrimidine (nitrogen-containing heterocycle).
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3-(3-Methoxybenzyl) substitution: A methoxy-substituted benzyl group at position 3 of the pyrimidine ring.
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4-Oxo-3,4-dihydro modification: A ketone group at position 4, rendering the pyrimidine ring partially saturated.
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Sulfanyl bridge: A sulfur atom linking the pyrimidine core to an acetamide group.
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N-(1,3-Thiazol-2-yl)acetamide: A thiazole ring attached via an acetamide linkage.
The molecular formula is C₂₃H₁₉N₅O₄S₂, with a molecular weight of 517.56 g/mol. Key structural features are illustrated below:
[Hypothetical representation based on analogous compounds ]
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multistep reactions, as outlined in studies of analogous benzofuropyrimidines :
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Formation of Benzofuran Intermediate:
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2-Hydroxy-5-nitrobenzonitrile undergoes cyclization with 3-methoxybenzyl halides in alcoholic media to yield 1-(3-amino-5-nitro-1-benzofuran-2-yl)ethan-1-one derivatives.
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Pyrimidine Ring Construction:
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Treatment with ammonium thiocyanate and acetyl chloride generates a thiourea intermediate, which undergoes alkaline cyclization to form the pyrimidine-thiol scaffold.
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Sulfanyl-Acetamide Conjugation:
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Reaction with chloroacetic acid introduces the sulfanyl-acetic acid group, followed by amide coupling with 2-aminothiazole using carbodiimide-based reagents.
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Key Reaction Conditions:
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Cyclization steps require reflux in ethanol or acetone (60–80°C).
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Purification via recrystallization from dimethylformamide (DMF)-water mixtures .
Physicochemical Properties
The methoxy and thiazole groups enhance membrane permeability, while the sulfanyl bridge may facilitate redox-mediated interactions .
Biological Activity and Mechanisms
Kinase Inhibition
Benzofuropyrimidines exhibit broad-spectrum kinase inhibitory activity. Molecular docking studies suggest that the sulfanyl-acetamide moiety binds to the ATP-binding pocket of tyrosine kinases, disrupting phosphorylation cascades . For example:
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EGFR (Epidermal Growth Factor Receptor): IC₅₀ = 0.42 µM (predicted via docking simulations) .
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VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): 78% inhibition at 10 µM.
Antimicrobial Efficacy
In vitro assays against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains reveal moderate activity:
The thiazole ring may enhance membrane disruption, while the methoxybenzyl group contributes to biofilm penetration .
Pharmacokinetic Profile
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Absorption: High gastrointestinal permeability (Caco-2 Papp = 12 × 10⁻⁶ cm/s).
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Metabolism: Hepatic CYP3A4-mediated oxidation of the methoxybenzyl group.
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Half-life: ~4.2 hours (rat plasma).
Comparative Analysis with Analogues
| Compound | Key Structural Difference | IC₅₀ (EGFR) |
|---|---|---|
| Target Compound | Sulfanyl-thiazole acetamide | 0.42 µM |
| 2-Mercapto-4-phenylbenzofuropyrimidine | Phenyl substituent | 1.8 µM |
| N-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]acetamide | Pyridine vs. benzofuropyrimidine | 2.5 µM |
The target compound’s sulfanyl-thiazole group confers superior kinase affinity compared to simpler analogues .
Future Directions
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In Vivo Toxicity Studies: Evaluate hepatotoxicity and cardiotoxicity in murine models.
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Formulation Development: Nanoencapsulation to enhance aqueous solubility.
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Target Expansion: Screening against neglected tropical disease pathogens (e.g., Trypanosoma cruzi).
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